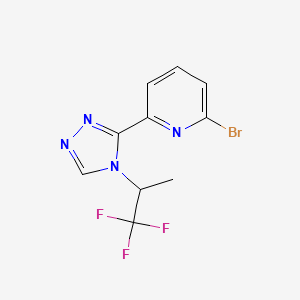![molecular formula C10H10N2O2S B15219085 (5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one CAS No. 34273-45-5](/img/structure/B15219085.png)
(5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one is a compound that features a unique structure combining a hydroxybenzyl group with a thioxoimidazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 4-hydroxybenzyl alcohol with a suitable thioxoimidazolidinone precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The thioxo group can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group can yield quinones, while reduction of the thioxo group can produce thiol derivatives .
Aplicaciones Científicas De Investigación
(S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For example, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species and upregulate antioxidant enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) . Additionally, its anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzyl alcohol: Shares the hydroxybenzyl group but lacks the thioxoimidazolidinone core.
Benzofuran derivatives: Similar in structure but contain a benzofuran ring instead of the thioxoimidazolidinone core.
Benzothiophene derivatives: Contain a benzothiophene ring and exhibit similar biological activities.
Uniqueness
(S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one is unique due to its combination of a hydroxybenzyl group with a thioxoimidazolidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
34273-45-5 |
|---|---|
Fórmula molecular |
C10H10N2O2S |
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
(5S)-5-[(4-hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H10N2O2S/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15)/t8-/m0/s1 |
Clave InChI |
HSOPXLJCZXTRCI-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@H]2C(=O)NC(=S)N2)O |
SMILES canónico |
C1=CC(=CC=C1CC2C(=O)NC(=S)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


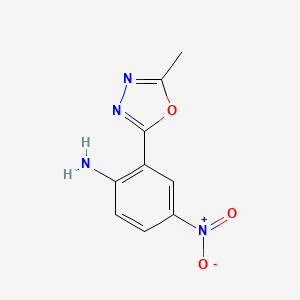
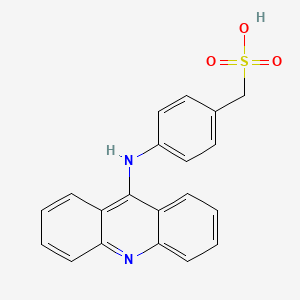
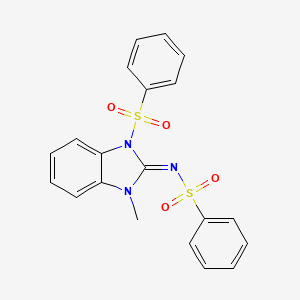
![Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B15219017.png)

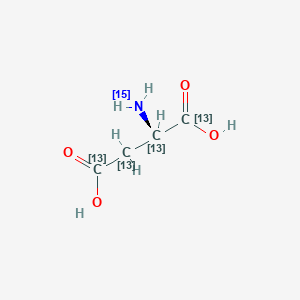
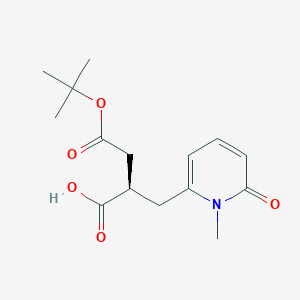
![6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15219035.png)
![2-{[(2-Aminoethyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15219049.png)
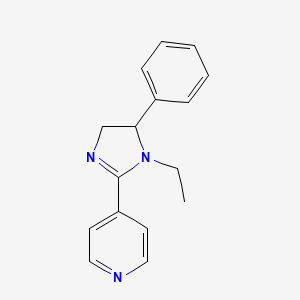
![(4AS,7aR)-6-benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15219063.png)
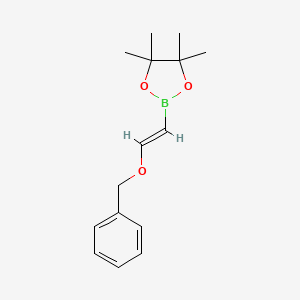
![(2S,5S)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B15219074.png)
